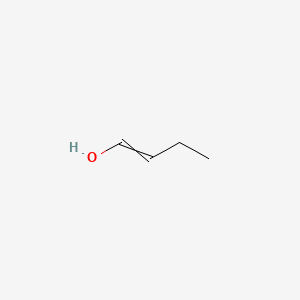
Butenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butenol is a useful research compound. Its molecular formula is C4H8O and its molecular weight is 72.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. How can researchers experimentally determine key physicochemical properties of butenol isomers (e.g., boiling point, density, vapor pressure)?
- Method : Utilize standardized techniques such as differential scanning calorimetry (DSC) for boiling point measurement and pycnometry for density. For vapor pressure, employ manometric or static methods under controlled temperature (e.g., 20°C as in ). Gas chromatography (GC) coupled with mass spectrometry (MS) can validate purity and detect impurities that may affect these properties .
Q. What analytical techniques are recommended for identifying this compound derivatives in complex mixtures?
- Method : Combine GC-MS for volatile compounds (e.g., methyl this compound in plant extracts ) and liquid chromatography (HPLC-MS) for non-volatile metabolites. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for distinguishing isomers. Ensure protocols align with metabolite detection criteria, such as those requiring fully defined structures and validated analytical precision .
Q. What protocols are effective for synthesizing and purifying this compound derivatives in laboratory settings?
- Method : Enzymatic synthesis using isolated methyl this compound synthase (as demonstrated in Pinus ponderosa ) can yield specific isomers. Post-synthesis, purify via fractional distillation or column chromatography. Validate purity using GC retention times and NMR spectral matches. Document sample preparation steps rigorously, including buffer conditions and concentrations, to ensure reproducibility .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Method : Conduct accelerated stability studies by exposing this compound to controlled pH gradients (acidic/basic) and thermal stress (e.g., 25–100°C). Monitor degradation products using HPLC or GC-MS. Compare results with baseline physicochemical data (e.g., reactivity with water/acids ) to identify degradation pathways.
Advanced Research Questions
Q. How can experimental designs be optimized to study this compound’s metabolic pathways in mammalian systems?
- Method : Use isotope-labeled this compound (e.g., ¹³C-labeled) in in vivo models, tracking metabolites via LC-MS/MS. Adhere to inclusion criteria for intervention studies, such as dosing consistency and use of disease-free subjects . Enzymatic inhibition assays (e.g., cytochrome P450 inhibitors) can identify key metabolic enzymes involved .
Q. What methodologies resolve contradictions in reported reactivity data of this compound derivatives (e.g., oxidation/reduction outcomes)?
- Method : Perform systematic comparisons of experimental conditions (e.g., catalyst type, solvent polarity) using controlled replicates. Apply structure-activity relationship (SAR) models to predict reactivity discrepancies . Cross-validate findings with high-quality datasets from peer-reviewed sources, prioritizing studies with clear analytical methodologies .
Q. How should controlled experiments be structured to investigate this compound’s interactions with biological macromolecules?
- Method : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Include negative controls (e.g., non-reactive alcohols) and replicate experiments to account for variability. Align hypothesis testing with frameworks that emphasize independent/dependent variable clarity .
Q. What computational approaches predict this compound’s environmental behavior based on structural attributes?
- Method : Apply quantitative SAR (QSAR) models using parameters like octanol-water partition coefficient (log P) and biodegradation half-life. Validate predictions with empirical data on this compound’s aquatic behavior (e.g., solubility, reactivity with seawater ). Integrate molecular docking simulations to assess interactions with environmental enzymes .
Q. How can researchers address ethical and methodological challenges in studies involving this compound exposure in biological systems?
Propriétés
Numéro CAS |
57323-59-8 |
|---|---|
Formule moléculaire |
C4H8O |
Poids moléculaire |
72.11 g/mol |
Nom IUPAC |
but-1-en-1-ol |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h3-5H,2H2,1H3 |
Clé InChI |
SIIVGPQREKVCOP-UHFFFAOYSA-N |
SMILES |
CCC=CO |
SMILES canonique |
CCC=CO |
Key on ui other cas no. |
57323-59-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















